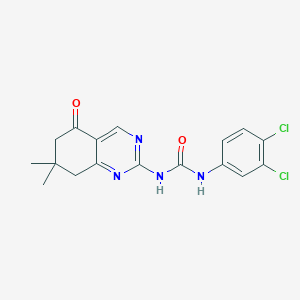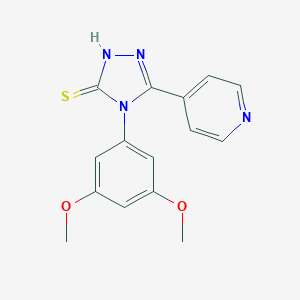![molecular formula C15H15N7S B432261 N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine CAS No. 700857-25-6](/img/structure/B432261.png)
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymers
A study conducted by Li et al. (2017) explored the synthesis of polyimides using triazine-based diamine monomers, including variants similar to N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine. These polyimides showed excellent solubility and thermal stability, indicating potential applications in polymer semiconductors (Li et al., 2017).
Chelation Properties and Hydrogen-Bonded Crystals
Duong et al. (2011) described the chelation potential of triazine-based ligands, including a structure similar to the chemical , for creating metallotectons in hydrogen-bonded crystals. This study highlights the use of these compounds in crystal engineering (Duong et al., 2011).
Applications in Electrochemical Sensing
Upadhyay et al. (2012) investigated Schiff bases related to N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine as selective electrodes for Sm3+ ions. This suggests potential applications in electrochemical sensing and analysis (Upadhyay et al., 2012).
Structural and Thermal Properties
Research by Sui et al. (1999) on polyimides synthesized from similar triazine-based diamines revealed insights into their ultraviolet-visible absorption, thermal stability, and solubility. These characteristics are crucial for developing advanced materials (Sui et al., 1999).
Microwave-Assisted Synthesis
Moustafa et al. (2020) demonstrated an efficient one-pot synthesis method for derivatives of triazine diamines, including structures akin to the chemical . This method highlights a more efficient approach to synthesizing such compounds (Moustafa et al., 2020).
Propiedades
Número CAS |
700857-25-6 |
|---|---|
Nombre del producto |
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine |
Fórmula molecular |
C15H15N7S |
Peso molecular |
325.4g/mol |
Nombre IUPAC |
2-N-(4-methylphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H15N7S/c1-10-3-5-11(6-4-10)19-14-21-12(20-13(16)22-14)9-23-15-17-7-2-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22) |
Clave InChI |
SZOPRAYQMXOLOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B432180.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B432184.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-isopentylacetamide](/img/structure/B432186.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B432189.png)
![N-[(4-bromophenyl)(cyano)methyl]-3-chloro-N-(4-methoxyphenyl)propanamide](/img/structure/B432194.png)
![2-[2-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432196.png)
![3-chloro-N-[cyano-(2-phenylmethoxyphenyl)methyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B432198.png)

![2-[4-(Benzyloxy)phenyl]-4-oxo-1-phenyl-2-azetidinecarbonitrile](/img/structure/B432201.png)
![1-Benzyl-2-[4-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432203.png)
![2-[2-(Benzyloxy)phenyl]-1-(4-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432205.png)
![2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B432210.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B432226.png)